

The Mechanism of Action of PKM2 Activator TEPP-46: A Technical Guide

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Abstract

Pyruvate kinase M2 (PKM2) is a critical enzyme in cancer metabolism, often existing in a low-activity dimeric state that diverts glucose metabolites towards anabolic pathways, thereby supporting tumor growth. Small molecule activators that stabilize the highly active tetrameric form of PKM2 represent a promising therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism of action of TEPP-46 (ML265), a potent and selective PKM2 activator. We will detail its allosteric binding, the induced conformational changes, and the subsequent effects on cellular metabolism and signaling pathways. This document synthesizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to elucidate the complex mechanisms involved.

Introduction: PKM2 as a Therapeutic Target in Oncology

Cancer cells exhibit a reprogrammed metabolism, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.^{[1][2][3]} The M2 isoform of pyruvate kinase (PKM2) is a key regulator of this metabolic shift.^{[1][2][4]} PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer/monomer.^{[1][3][4][5]} In many cancer cells, PKM2 is predominantly in the dimeric form, which slows the conversion of phosphoenolpyruvate (PEP) to pyruvate. This metabolic bottleneck allows for the accumulation

of upstream glycolytic intermediates, which are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[4]

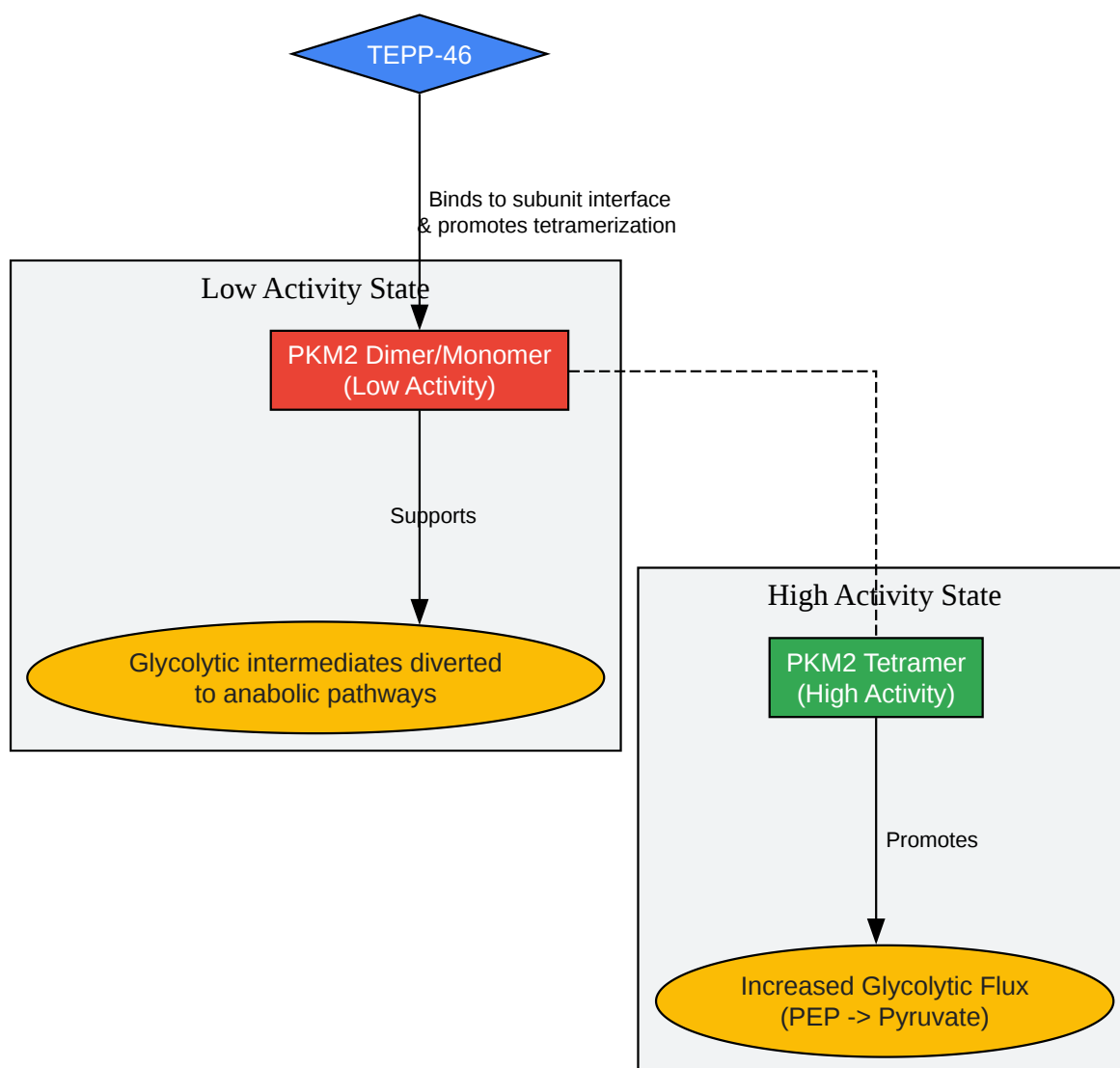
The activity of PKM2 is regulated by various allosteric effectors, including the endogenous activator fructose-1,6-bisphosphate (FBP), and by post-translational modifications.[1][5] The discovery of small molecule activators that can force PKM2 into its constitutively active tetrameric state presents a novel therapeutic approach to reverse the Warburg effect and suppress tumor growth by redirecting metabolic flux away from anabolic pathways.[1][4][5] TEPP-46 is a well-characterized, potent, and selective activator of PKM2 that has been instrumental in validating this therapeutic concept.[6][7][8][9]

Molecular Mechanism of TEPP-46 Action

Allosteric Binding and Tetramer Stabilization

TEPP-46 acts as an allosteric activator of PKM2.[1][7] Structural analyses have revealed that TEPP-46 binds to a distinct pocket at the subunit interface of the PKM2 protein, a site separate from the binding site of the endogenous activator FBP.[1][5] Specifically, TEPP-46 binds at the dimer-dimer interface of the PKM2 homotetramer.[7] This binding induces a conformational change that stabilizes the enzyme in its active tetrameric state.[1][5][10] This mechanism is crucial as it effectively mimics the function of the constitutively active PKM1 isoform.[5][6]

The stabilization of the tetrameric form is critical because it enhances the enzyme's catalytic activity. Furthermore, this induced tetramerization makes PKM2 resistant to inhibition by tyrosine-phosphorylated proteins, which normally promote the dissociation of the tetramer and inhibit enzyme activity.[5]



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Diagram 1: Mechanism of TEPP-46-induced PKM2 activation.

Kinetic Effects

Activation of PKM2 by TEPP-46 leads to significant changes in its enzyme kinetics, making it behave more like the constitutively active PKM1 isoform. The primary effect is a substantial decrease in the Michaelis constant (K_m) for its substrate, phosphoenolpyruvate (PEP), with no

significant effect on the K_m for ADP.[5] This indicates that TEPP-46 increases the affinity of PKM2 for PEP, leading to a higher reaction velocity at lower substrate concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of TEPP-46.

Parameter	Value	Assay Type	Reference
AC50	92 nM	Biochemical (recombinant PKM2)	[6][8][9]
EC50 (Cellular)	19.6 μ M (for DASA-58, a related activator)	Cell-based PKM2 activity assay	[5]
Selectivity	Little to no activity vs. PKM1, PKL, PKR	Biochemical enzyme assays	[6][8]

Table 1: Potency and
Selectivity of TEPP-
46.

Cell Line	Treatment	Effect	Fold Change/Value	Reference
H1299	TEPP-46 (30 μ M)	Increased Glucose Consumption (48h)	~2.25-fold increase	[11]
H1299	TEPP-46 (30 μ M)	Increased Lactate Secretion (24h)	~1.3-fold increase	[11]
H1299	DASA-58 (50 μ M)	Decreased Lactate Production	Significant decrease	[5]
H1299	TEPP-46	Reduced intracellular Fructose-1,6-bisphosphate	Significant decrease	[11][12]

Table 2: Cellular Metabolic Effects of PKM2 Activation. Note: Conflicting results on lactate production exist in the literature, potentially due to different activators or experimental conditions.[11]

Downstream Cellular and Physiological Effects Metabolic Reprogramming

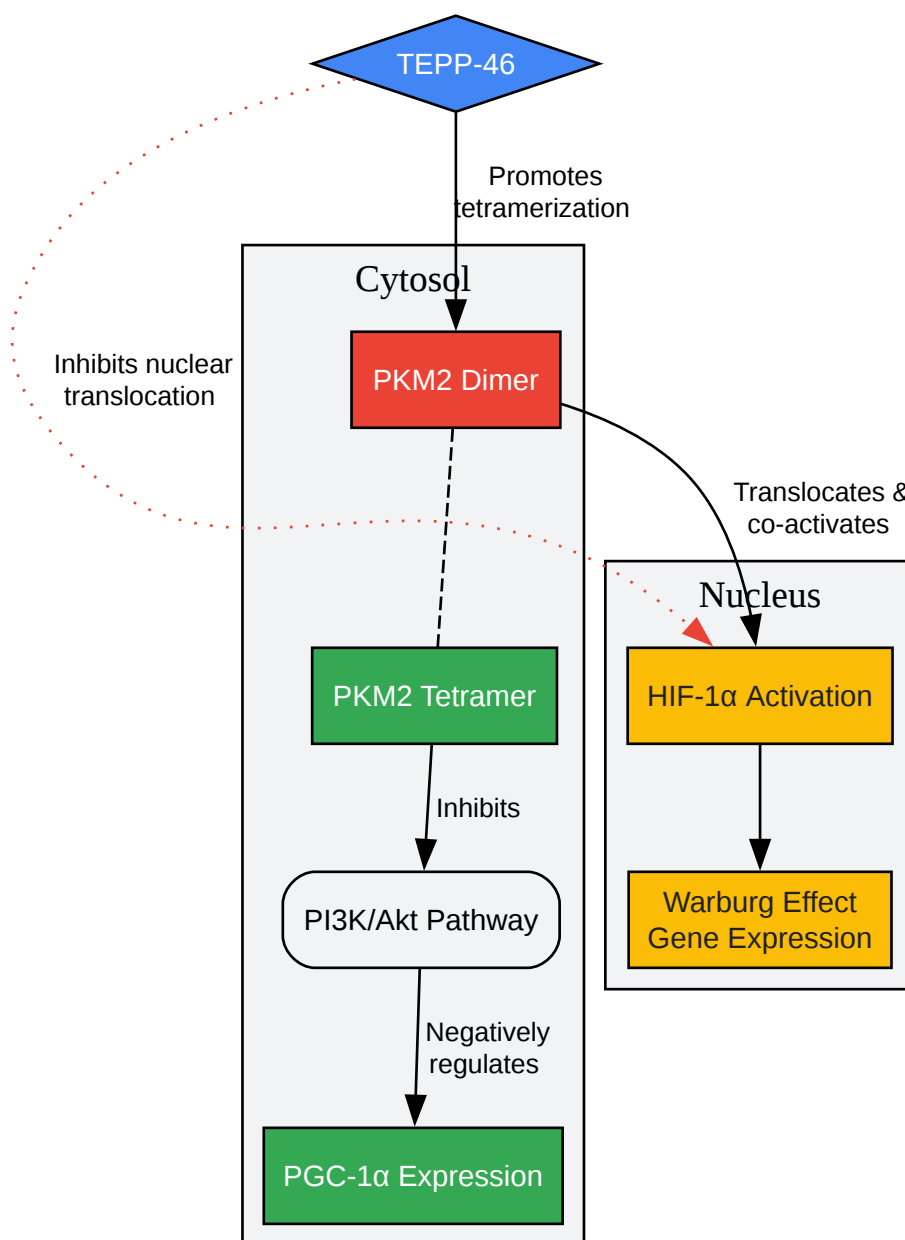
By forcing PKM2 into its active tetrameric state, TEPP-46 fundamentally alters the metabolic landscape of cancer cells. The increased conversion of PEP to pyruvate enhances the overall flux through glycolysis.[\[12\]](#)[\[13\]](#) This has several consequences:

- **Reduced Anabolic Precursors:** The rapid consumption of upstream glycolytic intermediates limits their availability for anabolic pathways, thereby hindering the synthesis of nucleotides, amino acids, and lipids required for cell proliferation.[\[4\]](#)[\[5\]](#)
- **Altered Lactate Production:** While intuitively one might expect increased lactate, some studies show that PKM2 activation can lead to decreased lactate production, suggesting a more complex regulation of downstream pyruvate metabolism.[\[5\]](#) Other studies, however, report an increase in lactate secretion with TEPP-46.[\[11\]](#) This discrepancy may depend on the specific cellular context and the model system used.
- **Increased Oxygen Consumption:** Some evidence suggests that by shunting pyruvate into the TCA cycle, PKM2 activation can lead to enhanced oxygen consumption.[\[5\]](#)

Signaling Pathways and Non-Metabolic Functions

Beyond its canonical role in glycolysis, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating various substrates and influencing gene expression and cell signaling.[\[14\]](#)[\[15\]](#)[\[16\]](#) TEPP-46, by promoting the formation of the cytosolic tetramer, blocks the nuclear translocation of PKM2.[\[7\]](#)[\[10\]](#)[\[15\]](#)[\[16\]](#) This can impact several signaling pathways:

- **HIF-1 α Pathway:** Nuclear PKM2 can interact with and stabilize Hypoxia-Inducible Factor 1 α (HIF-1 α), a key transcription factor for metabolic adaptation to hypoxia. By preventing nuclear translocation, TEPP-46 can inhibit HIF-1 α activity.[\[1\]](#)[\[15\]](#)
- **PI3K/Akt Pathway:** In macrophages, TEPP-46-induced PKM2 activation has been shown to inhibit the PI3K/Akt signaling pathway, which in turn promotes PGC-1 α -mediated mitochondrial biogenesis.[\[14\]](#)
- **mTOR Signaling:** TEPP-46 has been shown to block mTORC1 activity, which can affect T-cell differentiation.[\[1\]](#)



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Diagram 2: Impact of TEPP-46 on PKM2-mediated signaling.

Anti-Tumorigenic and Immunomodulatory Effects

The metabolic and signaling changes induced by TEPP-46 culminate in significant anti-tumor effects. In preclinical xenograft models, oral administration of TEPP-46 has been shown to delay tumor formation and reduce tumor burden.[4][5] These effects are associated with

increased PKM2 tetramerization and decreased levels of anabolic intermediates within the tumor.[4]

Furthermore, TEPP-46 exhibits immunomodulatory properties. It can reduce the activation, proliferation, and cytokine production of Th1 and Th17 T-cells, suggesting a role in suppressing T-cell-mediated inflammation.[1][7][16]

Key Experimental Protocols

In Vitro PKM2 Activity Assay (Enzyme-Coupled Assay)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).

Principle: Pyruvate Kinase: $\text{PEP} + \text{ADP} \rightarrow \text{Pyruvate} + \text{ATP}$ Lactate Dehydrogenase: $\text{Pyruvate} + \text{NADH} + \text{H}^+ \rightarrow \text{Lactate} + \text{NAD}^+$

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Protocol Outline:

- Reagents: Recombinant human PKM2, TEPP-46 (or other activators), PEP, ADP, NADH, LDH, reaction buffer (e.g., Tris-HCl, MgCl₂, KCl).
- Procedure: a. Prepare a reaction mixture containing all components except the enzyme or substrate in a 96-well plate. b. Include varying concentrations of TEPP-46 to determine AC50. c. Initiate the reaction by adding the final component (e.g., recombinant PKM2). d. Immediately measure the absorbance at 340 nm over time using a plate reader.
- Data Analysis: Calculate the initial reaction velocity (rate of decrease in A₃₄₀) for each condition. Plot the velocity against the activator concentration and fit to a dose-response curve to determine the AC50.



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Diagram 3: Workflow for PKM2 enzyme activity assay.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of TEPP-46 to PKM2 in a cellular environment.

Principle: The binding of a ligand (TEPP-46) to its target protein (PKM2) often increases the thermal stability of the protein.

Protocol Outline:

- **Cell Treatment:** Treat intact cells with either vehicle (DMSO) or TEPP-46.
- **Heating:** Heat the cell lysates or intact cells across a range of temperatures.
- **Lysis & Centrifugation:** Lyse the cells (if not already done) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
- **Protein Detection:** Analyze the amount of soluble PKM2 remaining in the supernatant at each temperature using Western blotting.
- **Data Analysis:** A shift to a higher melting temperature for PKM2 in the TEPP-46-treated samples compared to the vehicle control indicates direct binding.

Size Exclusion Chromatography (SEC)

SEC can be used to analyze the oligomeric state of PKM2 in cell lysates.

Protocol Outline:

- **Cell Culture and Lysis:** Culture cells (e.g., A549) and treat with vehicle or TEPP-46. Lyse the cells under non-denaturing conditions.
- **Chromatography:** Inject the cell lysate onto an SEC column. Proteins will separate based on their hydrodynamic radius (size).
- **Fraction Collection:** Collect fractions as they elute from the column.
- **Analysis:** Analyze the collected fractions for the presence of PKM2 using Western blotting.

- Interpretation: In untreated cells, PKM2 may show peaks corresponding to both tetramers and monomers/dimers. In TEPP-46-treated cells, a shift towards the peak corresponding to the tetrameric form is expected.[5]

Conclusion

TEPP-46 is a potent and selective small molecule activator of PKM2 that functions through an allosteric mechanism. By binding to the dimer-dimer interface, it stabilizes the active tetrameric conformation of the enzyme. This leads to a profound reprogramming of cancer cell metabolism, shifting the flux from anabolic biosynthesis towards catabolic energy production. Furthermore, by preventing the nuclear translocation of PKM2, TEPP-46 can modulate key signaling pathways involved in tumorigenesis and inflammation. The data and methodologies presented in this guide underscore the therapeutic potential of PKM2 activation and provide a framework for the continued investigation and development of this class of anti-cancer agents.

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